molecular formula C6H11NO2 B172129 Piperidine-1-carboxylic Acid CAS No. 13406-98-9

Piperidine-1-carboxylic Acid

Cat. No.: B172129
CAS No.: 13406-98-9
M. Wt: 129.16 g/mol
InChI Key: DNUTZBZXLPWRJG-UHFFFAOYSA-N
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Description

Piperidine-1-carboxylic acid is an organic compound that features a six-membered ring containing five methylene groups and one nitrogen atom. This heterocyclic amine is a derivative of piperidine, a compound widely recognized for its significance in the pharmaceutical industry. This compound is utilized as a building block in the synthesis of various organic compounds, including medicinal products.

Scientific Research Applications

Piperidine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

Piperidine and its derivatives have shown potential as clinical agents against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Safety and Hazards

Contact with Piperidine-1-carboxylic Acid should be avoided as it can cause harm if inhaled, ingested, or comes into contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Piperidine is a vital fundament in the production of drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1-carboxylic acid typically involves the carboxylation of piperidine. One common method is the reaction of piperidine with carbon dioxide under high pressure and temperature, often in the presence of a catalyst such as a metal complex. Another approach involves the use of phosgene or its derivatives to introduce the carboxyl group into the piperidine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidine-1-carboxamide or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to piperidine or other reduced forms.

    Substitution: The carboxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

    Oxidation: Piperidine-1-carboxamide

    Reduction: Piperidine

    Substitution: Various substituted piperidine derivatives

Comparison with Similar Compounds

Piperidine-1-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine-1-carboxylic acid: A five-membered ring analog with similar chemical properties but different biological activities.

    Piperidine-2-carboxylic acid: A positional isomer with the carboxyl group at the second position, leading to distinct reactivity and applications.

    Piperidine-4-carboxylic acid: Another positional isomer with unique chemical and biological properties.

Uniqueness: this compound is unique due to its specific ring structure and the position of the carboxyl group, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

piperidine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)7-4-2-1-3-5-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUTZBZXLPWRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13406-98-9
Record name Piperidine-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERIDINE-1-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1IH8T5MN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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